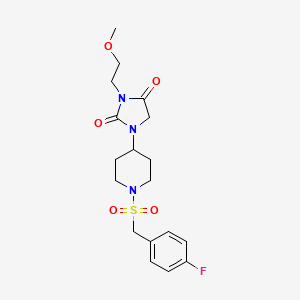

1-(1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Description

This compound features a piperidine ring substituted at position 1 with a (4-fluorobenzyl)sulfonyl group and a 2-methoxyethyl substituent on the imidazolidine-2,4-dione core. The 4-fluorobenzyl group is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and binding affinity .

Properties

IUPAC Name |

1-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O5S/c1-27-11-10-21-17(23)12-22(18(21)24)16-6-8-20(9-7-16)28(25,26)13-14-2-4-15(19)5-3-14/h2-5,16H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCZVTRBTQQPKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a sulfonyl group, and an imidazolidine core, which contribute to its unique biological properties. The presence of the fluorobenzyl moiety enhances lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group is known for its role in enhancing pharmacological effects through enzyme inhibition and receptor modulation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as diabetes and cancer.

- Receptor Interaction : It may act on neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Overview

Research indicates that compounds similar to 1-(1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione exhibit a range of biological activities:

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antibacterial Activity : A study synthesized several oxadiazole derivatives with piperidine moieties, demonstrating significant antibacterial properties against Escherichia coli and Staphylococcus aureus. The compounds showed varying degrees of effectiveness, suggesting structure-activity relationships that could be explored further .

- Enzyme Inhibition Studies : Research highlighted the inhibitory effects of similar compounds on acetylcholinesterase (AChE) and urease. For instance, certain derivatives exhibited IC50 values as low as 0.63 µM against AChE, indicating strong potential for treating conditions like Alzheimer's disease .

- In Vivo Studies : In vivo pharmacological evaluations indicated that compounds with similar structures induced hypotensive effects and bradycardia through endothelial receptor activation, suggesting cardiovascular applications .

Comparison with Similar Compounds

Structural Variations and Key Features

The table below summarizes structural analogs and their differentiating features:

Physicochemical Properties

- Solubility : The 2-methoxyethyl group in the target compound may improve aqueous solubility compared to trifluoroethyl () or hydrophobic benzyl groups ().

- Metabolic Stability : The 4-fluorobenzyl sulfonyl moiety likely enhances resistance to oxidative metabolism relative to chlorobenzyl or dimethoxybenzyl analogs .

Q & A

Q. What synthetic routes are commonly employed to prepare piperidine-sulfonyl derivatives like this compound?

Synthetic strategies for piperidine-sulfonyl derivatives typically involve:

- Sulfonylation of piperidine intermediates : Reacting 4-substituted piperidines with 4-fluorobenzylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to install the sulfonyl group .

- Imidazolidine-2,4-dione formation : Cyclization of urea precursors with α-ketoesters or via Mitsunobu reactions to form the imidazolidine ring .

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization to achieve >95% purity .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Key analytical methods include:

- NMR spectroscopy : and NMR to verify substituent positions (e.g., 4-fluorobenzyl protons at δ ~7.2 ppm, piperidine protons at δ ~3.0–3.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion matching theoretical value).

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives (e.g., piperidine chair conformation) .

Q. What in silico tools predict the biological activity of this compound?

Computational methods include:

- Molecular docking : Screening against kinase or receptor targets (e.g., using AutoDock Vina) to assess binding affinity .

- ADMET prediction : Tools like SwissADME to evaluate solubility, metabolic stability, and blood-brain barrier permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Methodology :

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, catalyst loading, solvent ratios) and identify optimal conditions .

- Flow chemistry : Continuous-flow reactors to enhance yield and reduce side reactions (e.g., Omura-Sharma-Swern oxidation adaptations) .

- Kinetic studies : Monitor reaction progress via HPLC to pinpoint rate-limiting steps .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Approaches include:

- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines) to minimize variability .

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

- Metabolite profiling : LC-MS to detect degradation products or active metabolites that may influence activity .

Q. How is the structure-activity relationship (SAR) of this compound explored?

SAR workflow :

- Analog synthesis : Modify substituents (e.g., methoxyethyl group, fluorobenzyl moiety) and test activity .

- Pharmacophore modeling : Identify critical functional groups (e.g., sulfonyl group for hydrogen bonding) using Schrödinger Suite .

- Crystallographic data : Correlate binding modes (e.g., piperidine ring interactions) with activity trends .

Q. What experimental designs are used to assess metabolic stability in preclinical studies?

Protocols :

- Microsomal incubations : Liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS quantification of parent compound .

- CYP inhibition assays : Screen for interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorescent probes .

- Plasma stability tests : Incubate compound in plasma (37°C, 24h) and monitor degradation via HPLC .

Q. How are chiral centers in the piperidine ring resolved and validated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.